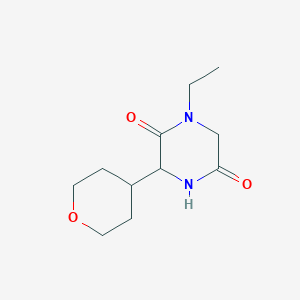
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is a synthetic organic compound that features a piperazine ring substituted with an ethyl group and a tetrahydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione typically involves the reaction of ethyl-substituted piperazine with tetrahydropyran derivatives under controlled conditions. One common method includes the use of tetrahydrofuran (THF) as a solvent and a base such as sodium hydride (NaH) to facilitate the reaction . The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents such as bromoethane or chloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .
Aplicaciones Científicas De Investigación
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)ethanone: Shares the tetrahydropyran moiety but lacks the piperazine ring.
Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate: Contains a similar tetrahydropyran structure with different functional groups.
Uniqueness
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is unique due to its combination of the piperazine ring and tetrahydropyran moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
1-ethyl-3-(oxan-4-yl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-2-13-7-9(14)12-10(11(13)15)8-3-5-16-6-4-8/h8,10H,2-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTMHGCYXFGRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)NC(C1=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
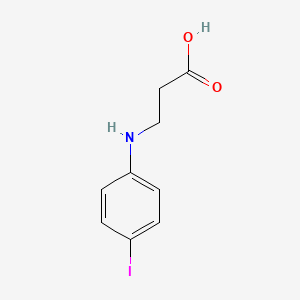
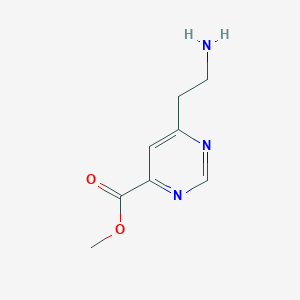
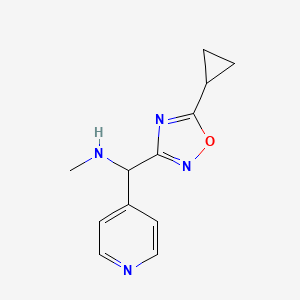
![(4E)-2-(2,4-dimethoxyphenyl)-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methylidene)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14868691.png)
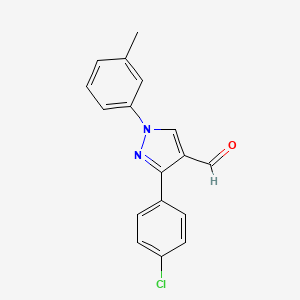
![(1S,2S,4R,5S,7R,8R,10R,13R,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7-diol](/img/structure/B14868696.png)
![3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
![7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14868712.png)
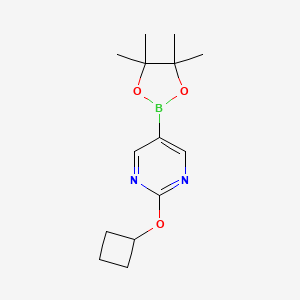
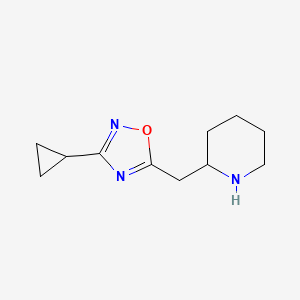
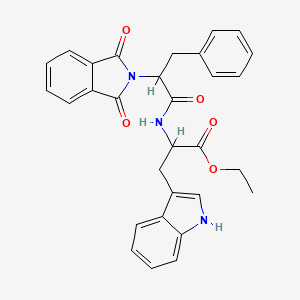


![2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868749.png)
